

Genotoxicity of 3-Chloro-1,2-propanediol Dilinoleate: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol
dilinoleate

Cat. No.: B15601859

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

3-Chloro-1,2-propanediol dilinoleate is a fatty acid diester of 3-chloro-1,2-propanediol (3-MCPD). The genotoxic potential of 3-MCPD and its esters has been a subject of extensive research due to their presence in processed foods. While some in vitro studies on 3-MCPD have indicated a potential for genotoxicity, the consensus from a robust body of in vivo evidence is that 3-MCPD and its fatty acid esters, including by extension **3-chloro-1,2-propanediol dilinoleate**, are not genotoxic. This is attributed to efficient detoxification mechanisms in whole organisms that are not present in isolated cell systems. The primary concern regarding the toxicity of 3-MCPD esters stems from their hydrolysis in the gastrointestinal tract, releasing free 3-MCPD, which is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). However, its carcinogenicity is considered to operate through a non-genotoxic mechanism. This guide provides an in-depth overview of the genotoxicity studies of 3-MCPD and its fatty acid esters, detailed experimental protocols for relevant assays, and an exploration of the metabolic pathways involved.

Introduction

3-Chloro-1,2-propanediol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils and products containing them. **3-Chloro-1,2-propanediol dilinoleate** is a specific diester of 3-MCPD with linoleic acid. The toxicological evaluation of these compounds is of significant interest to the food industry, regulatory bodies, and the scientific community. A key aspect of this evaluation is the assessment of their genotoxic potential, i.e., their ability to damage genetic material.

While no specific genotoxicity studies have been published for **3-chloro-1,2-propanediol dilinoleate**, a substantial body of research exists for the parent compound, 3-MCPD, and other fatty acid esters, such as those of palmitic and oleic acid. The scientific consensus is that the genotoxicity data for these related compounds can be used to infer the potential genotoxicity of **3-chloro-1,2-propanediol dilinoleate**, as the primary toxicological concern is the release of free 3-MCPD upon hydrolysis.

This technical guide synthesizes the available scientific literature to provide a comprehensive resource on the genotoxicity of 3-MCPD and its fatty acid esters.

Data Presentation: Summary of In Vivo Genotoxicity Studies

The overwhelming evidence from in vivo studies indicates a lack of genotoxic activity for 3-MCPD and its fatty acid esters. The following tables summarize the quantitative data from key studies.

Table 1: Results of the In Vivo Mammalian Erythrocyte Micronucleus Test

Test Substance	Species (Strain)	Route of Administration	Dose Levels (mg/kg bw/day)	Frequency of Micronucleated Polychromatic Erythrocytes (MNPCE/1000 PCE) (Mean ± SD)	Result	Reference
3-MCPD	Rat (Han Wistar)	Oral gavage	0 (Vehicle)	1.8 ± 0.8	Negative	Robjohns et al., 2003
15	1.7 ± 0.8					
30	1.3 ± 0.5					
60	1.5 ± 0.5					
3-MCPD	Rat (F344 gpt delta)	Oral gavage	0 (Olive oil)	0.13 ± 0.05	Negative	Onami et al., 2014[1]
40	0.13 ± 0.05					
3-MCPD dipalmitate	Rat (F344 gpt delta)	Oral gavage	220	0.12 ± 0.04	Negative	Onami et al., 2014[1]
3-MCPD monopalmitate	Rat (F344 gpt delta)	Oral gavage	130	0.13 ± 0.05	Negative	Onami et al., 2014[1]
3-MCPD dioleate	Rat (F344 gpt delta)	Oral gavage	240	0.12 ± 0.04	Negative	Onami et al., 2014[1]

Table 2: Results of In Vivo Gene Mutation Assays

Test Substance	Assay	Species (Strain)	Tissue	Dose Levels (mg/kg bw/day)	Mutant Frequency (cy x 10 ⁻⁶) (Mean ± SD)	Result	Reference
3-MCPD	gpt	Rat (F344 gpt delta)	Kidney	0 (Olive oil)	8.1 ± 2.0	Negative	Onami et al., 2014[1]
40	7.9 ± 1.8						
Spi ⁻	Kidney	0 (Olive oil)		5.0 ± 1.6	Negative	Onami et al., 2014[1]	
40	4.8 ± 1.3						
3-MCPD dipalmitate	gpt	Rat (F344 gpt delta)	Kidney	220	7.5 ± 1.9	Negative	Onami et al., 2014[1]
Spi ⁻	Kidney	220		4.5 ± 1.1	Negative	Onami et al., 2014[1]	
3-MCPD monopalmitate	gpt	Rat (F344 gpt delta)	Kidney	130	8.3 ± 2.2	Negative	Onami et al., 2014[1]
Spi ⁻	Kidney	130		5.2 ± 1.5	Negative	Onami et al., 2014[1]	
3-MCPD dioleate	gpt	Rat (F344 gpt delta)	Kidney	240	7.8 ± 2.1	Negative	Onami et al., 2014[1]
Spi ⁻	Kidney	240		4.9 ± 1.4	Negative	Onami et al., 2014[1]	

3-MCPD	Pig-a	Rat (F344 gpt delta)	Red Blood Cells	0 (Olive oil)	0.5 ± 0.4	Negative	Onami et al., 2014[1]
40		0.6 ± 0.3					
3-MCPD dipalmitate	Pig-a	Rat (F344 gpt delta)	Red Blood Cells	220	0.5 ± 0.2	Negative	Onami et al., 2014[1]
3-MCPD monopalmitate	Pig-a	Rat (F344 gpt delta)	Red Blood Cells	130	0.7 ± 0.4	Negative	Onami et al., 2014[1]
3-MCPD dioleate	Pig-a	Rat (F344 gpt delta)	Red Blood Cells	240	0.6 ± 0.3	Negative	Onami et al., 2014[1]

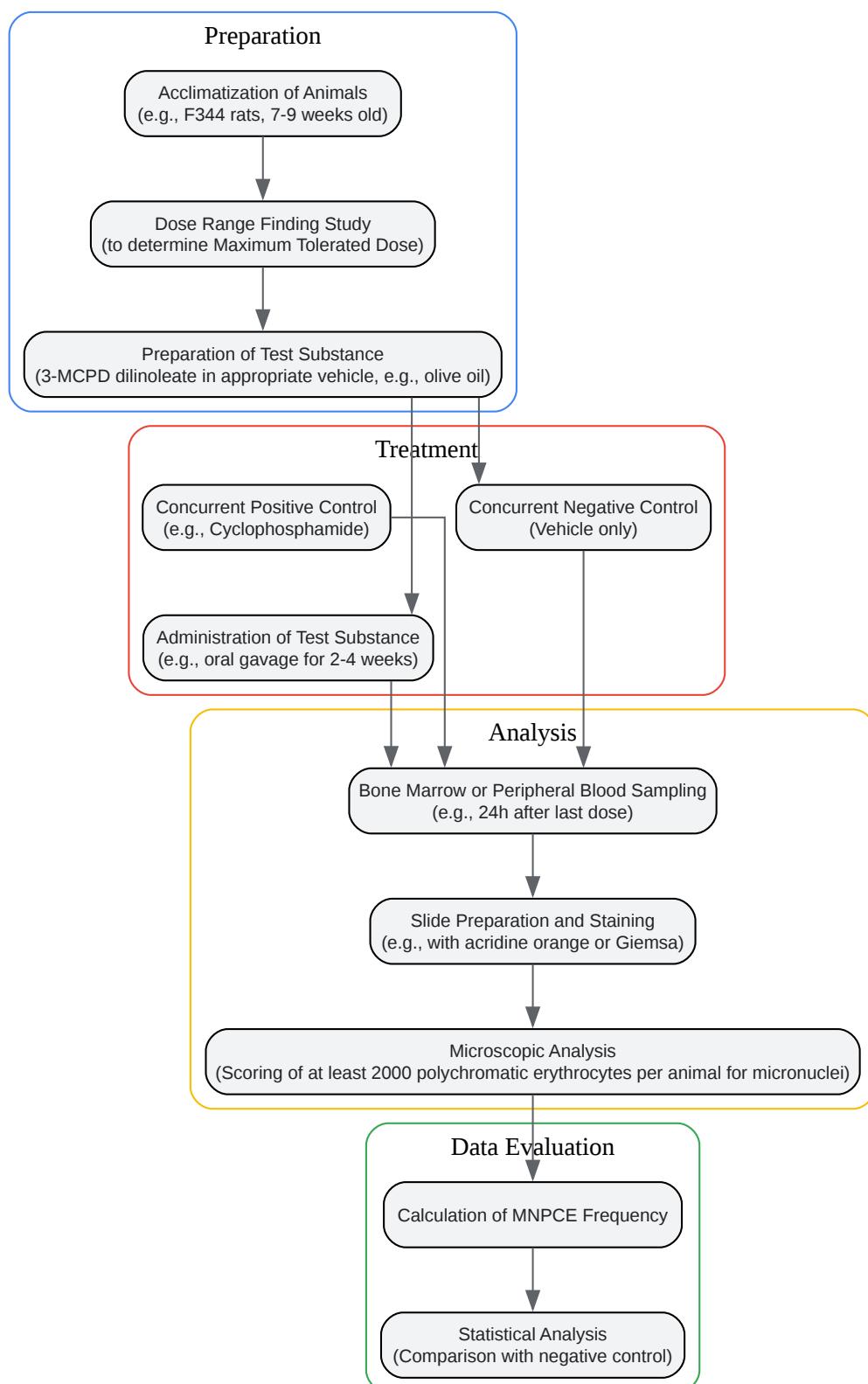
Experimental Protocols

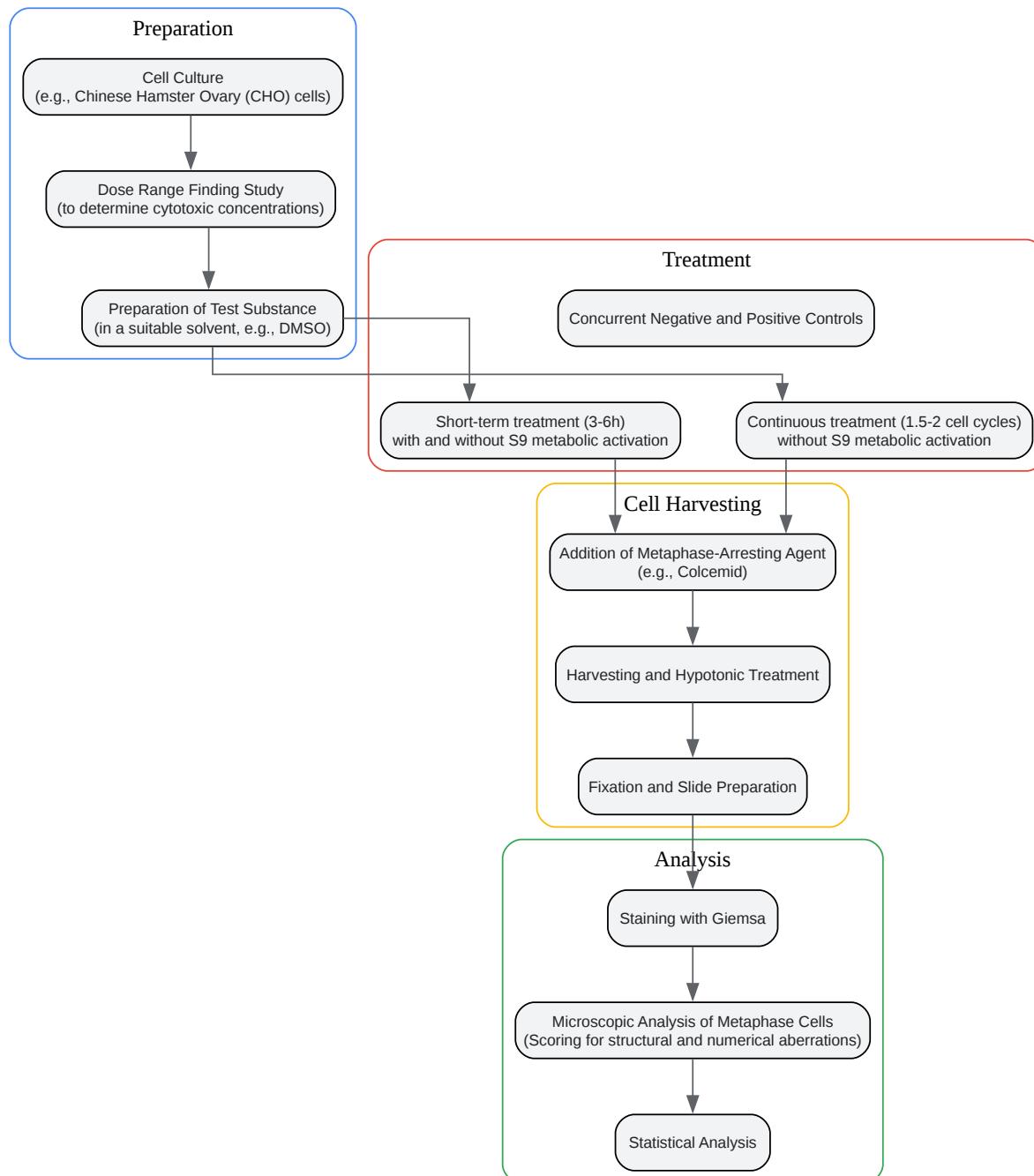
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key genotoxicity assays relevant to the assessment of **3-chloro-1,2-propanediol dilinoleate**, based on OECD guidelines and published studies.

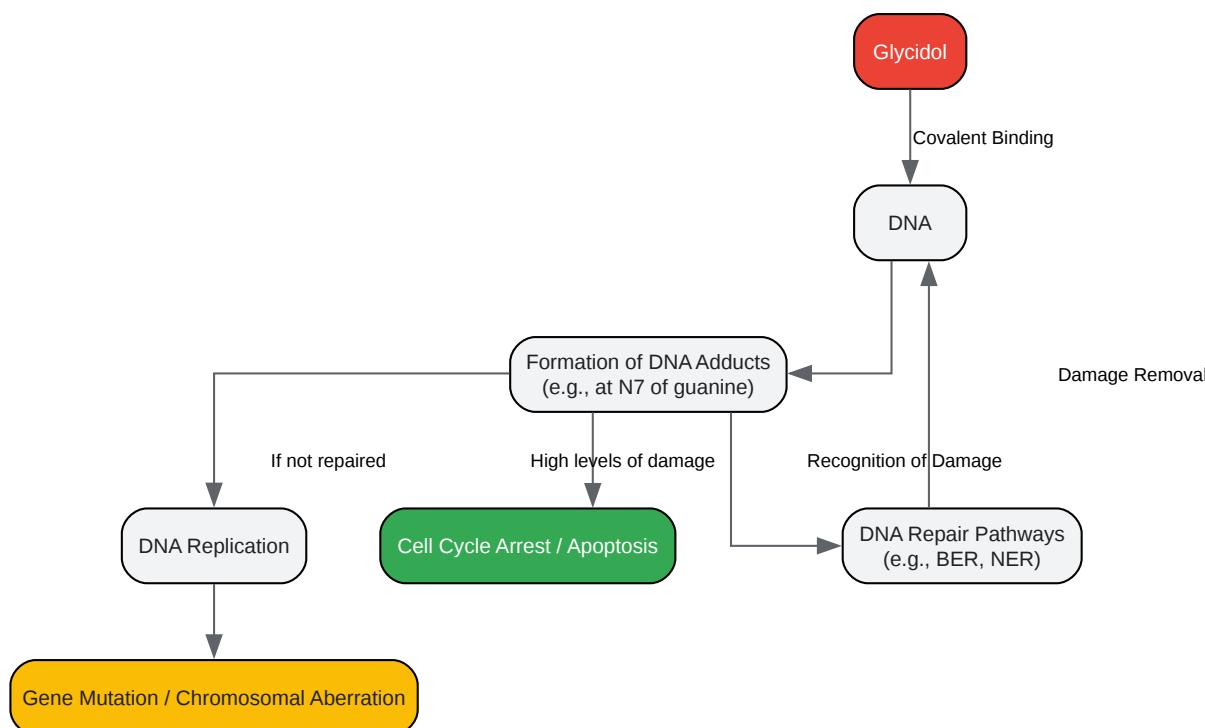
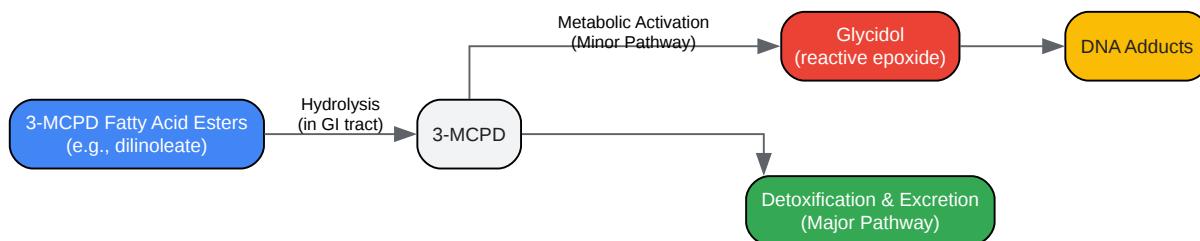
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.

Experimental Workflow:







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References

- 1. cot.food.gov.uk [cot.food.gov.uk]
- To cite this document: BenchChem. [Genotoxicity of 3-Chloro-1,2-propanediol Dilinoleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601859#genotoxicity-studies-of-3-chloro-1-2-propanediol-dilinoleate]

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